Moexipril Diketopiperazine Moexipril Diketopiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494769
InChI: InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3
SMILES:
Molecular Formula: C27H32N2O6
Molecular Weight: 480.6 g/mol

Moexipril Diketopiperazine

CAS No.:

Cat. No.: VC16494769

Molecular Formula: C27H32N2O6

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Moexipril Diketopiperazine -

Specification

Molecular Formula C27H32N2O6
Molecular Weight 480.6 g/mol
IUPAC Name ethyl 2-(8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate
Standard InChI InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3
Standard InChI Key UYPPDNXTLSUNRF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C

Introduction

Structural Characterization of Moexipril Diketopiperazine

Moexipril diketopiperazine (C25H28N2O6, molecular weight 452.5 g/mol) is a bicyclic compound formed through the intramolecular cyclization of moexiprilat. The structure comprises a 2H-pyrazino[1,2-b]isoquinoline scaffold fused with a diketopiperazine ring, as confirmed by PubChem’s 2D and 3D conformational data . Key features include:

  • Stereochemistry: The (αS,3S,11aS) configuration ensures spatial orientation critical for molecular interactions.

  • Functional Groups: Two methoxy groups at positions 8 and 9, a phenethyl side chain, and a methyl group at position 3 contribute to its hydrophobicity .

Comparative Analysis with Moexipril and Moexiprilat

PropertyMoexipril (C27H34N2O7)Moexiprilat (C23H28N2O6)Moexipril Diketopiperazine (C25H28N2O6)
Molecular Weight498.57 g/mol452.48 g/mol452.5 g/mol
Key Functional GroupsEthoxy carbonylCarboxylic acidDiketopiperazine ring
BioactivityProdrug (ACE inhibitor)Active metaboliteStability-linked degradation product

Moexipril diketopiperazine’s formation is hypothesized to occur via dehydration and cyclization of moexiprilat under elevated temperatures or acidic conditions, a pathway supported by stability studies of moexipril metal salts .

Synthesis and Stability Considerations

The Chinese patent CN101812018B discloses methods to enhance moexipril’s stability by converting it into metal salts (e.g., sodium, potassium) . While the patent focuses on salt forms, it indirectly underscores the propensity of moexiprilat to undergo cyclization into diketopiperazine under suboptimal storage conditions. Key findings include:

  • Humidity Sensitivity: Unformulated moexipril degrades by 12–18% under 75% relative humidity over 30 days, with diketopiperazine identified as a major degradant .

  • Thermal Stability: At 40°C, moexipril hydrochloride exhibits a 20% conversion to diketopiperazine within 60 days, necessitating excipient optimization in solid dosage forms .

Pharmacological Implications

Metabolic Pathways

  • Prodrug Activation: Hepatic carboxylesterases convert moexipril to moexiprilat, which is further metabolized to diketopiperazine in acidic environments .

  • Elimination: Renal excretion accounts for 60–70% of moexiprilat, while diketopiperazine is primarily eliminated via biliary pathways .

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are pivotal in quantifying moexipril diketopiperazine. A validated HPLC method achieves a limit of detection (LOD) of 0.1 µg/mL, with retention times of 8.2 min (moexipril), 10.5 min (moexiprilat), and 12.8 min (diketopiperazine) . Nuclear magnetic resonance (NMR) confirms cyclization via characteristic shifts at δ 4.3 ppm (diketopiperazine protons) and δ 3.8 ppm (methoxy groups) .

Implications for Pharmaceutical Development

The instability of moexipril underscores the need for:

  • Stabilized Formulations: Metal salt formulations (e.g., moexipril magnesium) reduce diketopiperazine formation by 40–50% compared to hydrochloride forms .

  • Storage Recommendations: Protection from moisture (≤30% RH) and temperatures below 25°C are critical to limit degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator